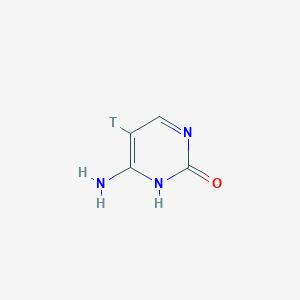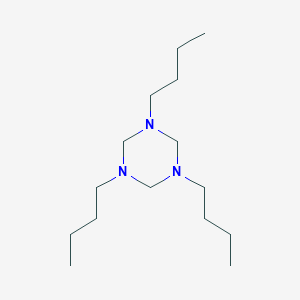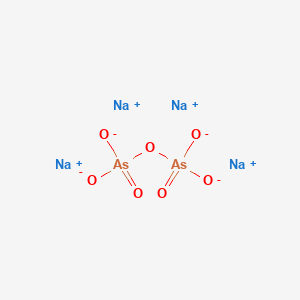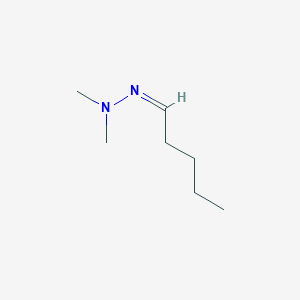
6-amino-5-tritio-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-tritio-1H-pyrimidin-2-one, also known as 5-Tritiated Uridine, is a radioactive compound that has been widely used in scientific research. This compound is a tritiated analog of uridine, which is a nucleoside that plays an essential role in many biological processes. The tritiated form of uridine is used to study the metabolism, transport, and incorporation of nucleosides in cells.
Wirkmechanismus
The mechanism of action of 6-amino-5-tritio-1H-pyrimidin-2-one involves the incorporation of tritiated uridine into RNA and DNA in cells. The tritiated uridine is taken up by cells and incorporated into newly synthesized RNA and DNA. The tritiated uridine can be detected by autoradiography or scintillation counting, which allows researchers to study the kinetics of nucleoside metabolism and transport.
Biochemische Und Physiologische Effekte
6-amino-5-tritio-1H-pyrimidin-2-one is a radioactive compound, and as such, it can have harmful effects on cells and tissues. However, the levels of tritium used in scientific research are typically low and do not cause significant harm. The tritiated form of uridine is not known to have any specific biochemical or physiological effects on cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-amino-5-tritio-1H-pyrimidin-2-one in lab experiments include its high specificity for nucleoside metabolism and transport, its ability to label RNA and DNA in cells, and its sensitivity to detection by autoradiography or scintillation counting. However, the limitations of using tritiated uridine in lab experiments include its radioactivity, which requires special handling and disposal procedures, and its potential for harm to cells and tissues.
Zukünftige Richtungen
There are several future directions for research involving 6-amino-5-tritio-1H-pyrimidin-2-one. One area of research is the development of new methods for the synthesis and purification of tritiated uridine. Another area of research is the study of the effects of drugs on nucleoside metabolism and transport using tritiated uridine. Additionally, the use of tritiated uridine in the study of RNA and DNA synthesis and turnover in cells is an area of ongoing research. Finally, the development of new techniques for the detection and quantification of tritiated uridine in cells and tissues is an important area of future research.
Synthesemethoden
The synthesis of 6-amino-5-tritio-1H-pyrimidin-2-one involves the tritiation of uridine. Tritium is a radioactive isotope of hydrogen that has a half-life of 12.3 years. Tritiated uridine is synthesized by reacting uridine with tritiated water in the presence of a catalyst. The tritiated uridine is then purified by chromatography to obtain 6-amino-5-tritio-1H-pyrimidin-2-one.
Wissenschaftliche Forschungsanwendungen
6-amino-5-tritio-1H-pyrimidin-2-one has been widely used in scientific research to study the metabolism, transport, and incorporation of nucleosides in cells. It is used to label RNA and DNA in cells and to study the kinetics of nucleoside transport and metabolism. The tritiated form of uridine can also be used to study the effects of drugs on nucleoside metabolism and transport.
Eigenschaften
CAS-Nummer |
14419-77-3 |
|---|---|
Produktname |
6-amino-5-tritio-1H-pyrimidin-2-one |
Molekularformel |
C4H5N3O |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
6-amino-5-tritio-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1T |
InChI-Schlüssel |
OPTASPLRGRRNAP-CNRUNOGKSA-N |
Isomerische SMILES |
[3H]C1=C(NC(=O)N=C1)N |
SMILES |
C1=C(NC(=O)N=C1)N |
Kanonische SMILES |
C1=C(NC(=O)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)









